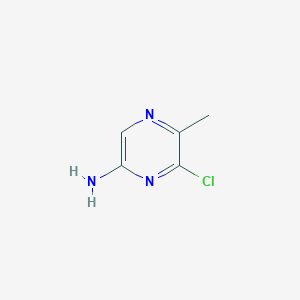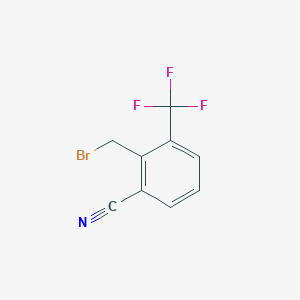
2-(Bromomethyl)-3-(trifluoromethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-3-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C9H5BrF3N It is characterized by the presence of a bromomethyl group and a trifluoromethyl group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3-(trifluoromethyl)benzonitrile typically involves the bromination of a suitable precursor. One common method is the bromination of 3-(trifluoromethyl)benzonitrile using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or column chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-3-(trifluoromethyl)benzonitrile can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers depending on the nucleophile used.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Scientific Research Applications
2-(Bromomethyl)-3-(trifluoromethyl)benzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-3-(trifluoromethyl)benzonitrile depends on the specific application and the target moleculeThe trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it more effective in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)-5-(trifluoromethyl)benzonitrile: Similar structure but with the trifluoromethyl group at the 5-position.
2-Fluoro-4-(trifluoromethyl)benzonitrile: Contains a fluoro group instead of a bromomethyl group.
2-Cyanobenzyl bromide: Lacks the trifluoromethyl group.
Uniqueness
2-(Bromomethyl)-3-(trifluoromethyl)benzonitrile is unique due to the combination of the bromomethyl and trifluoromethyl groups on the benzonitrile core. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various applications .
Properties
Molecular Formula |
C9H5BrF3N |
|---|---|
Molecular Weight |
264.04 g/mol |
IUPAC Name |
2-(bromomethyl)-3-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C9H5BrF3N/c10-4-7-6(5-14)2-1-3-8(7)9(11,12)13/h1-3H,4H2 |
InChI Key |
FMZPJXJBNFNCTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)CBr)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((1-methyl-1H-benzo[d]imidazol-2-yl)amino)propanoate](/img/structure/B13090647.png)
![5,10-Diphenyl-5,10-dihydroindolo[3,2-b]indole](/img/structure/B13090653.png)

![6-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13090670.png)

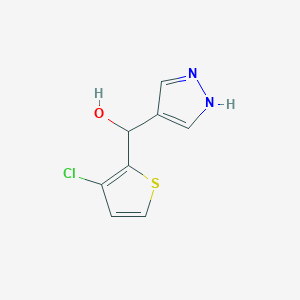
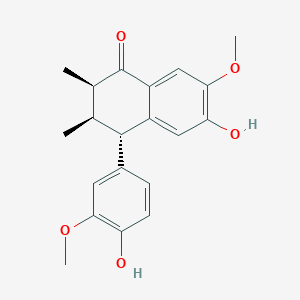
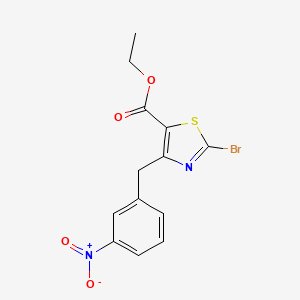
![3-Chloro-[1,1'-biphenyl]-2,4-diol](/img/structure/B13090693.png)
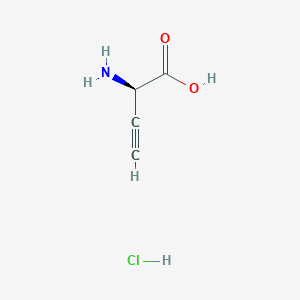
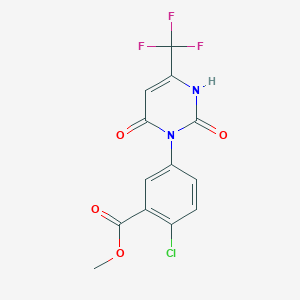
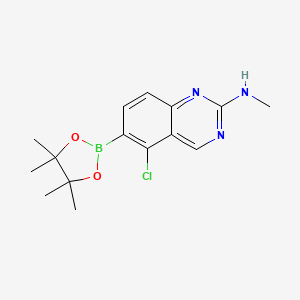
![2-(2-Fluorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B13090710.png)
